molecular formula C9H14BN B1298667 Diethyl(3-pyridyl)borane CAS No. 89878-14-8

Diethyl(3-pyridyl)borane

Cat. No.: B1298667
CAS No.: 89878-14-8
M. Wt: 147.03 g/mol
InChI Key: OJKBCQOJVMAHDX-UHFFFAOYSA-N
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Description

Diethyl(3-pyridyl)borane (C₉H₁₄BN, CAS 89878-14-8) is an organoboron compound characterized by a pyridine ring substituted at the 3-position with a diethylborane group. Key features include:

  • Structure: X-ray crystallography and spectroscopic studies confirm its cyclic tetrameric assembly in both solid and solution states, attributed to boron-nitrogen coordination .
  • Synthesis: Prepared via palladium-catalyzed cross-coupling of 3-bromopyridine with diethylmethoxyborane or through hydroboration-oxidation of enol triflates under optimized conditions (yield: 75–81%) .
  • Applications:
    • Catalysis: Efficient in Suzuki-Miyaura cross-couplings to synthesize 3-arylpyridines, overcoming limitations of traditional methods like the Gomberg-Hey reaction .
    • Pharmaceuticals: Critical in synthesizing steroidal inhibitors of cytochrome P450 17α-hydroxylase for prostate cancer treatment .
    • Industrial Use: Stable under ambient conditions, it is utilized in hydroboration, C-H activation, and as a catalyst in agrochemical and material production .

Preparation Methods

Reaction with Pyridine-3-boronic Acid

One of the most effective methods involves the reaction of pyridine-3-boronic acid with diethylamine in the presence of a palladium catalyst. This method is favored due to its straightforward approach and high stability of the resulting compound.

  • Reaction Scheme :
    $$
    \text{Pyridine-3-boronic acid} + \text{Diethylamine} \xrightarrow{\text{Pd catalyst}} \text{Diethyl(3-pyridyl)borane}
    $$

  • Advantages :

    • High yield
    • Air-stable product
    • Minimal special handling required

Lithium Amide Method

Another notable method involves the use of lithium amide and trialkoxyborane compounds. This process begins with the formation of a lithium derivative from a pyridine compound, followed by reaction with a trialkoxyborane.

  • Procedure :

    • Prepare lithium amide from a secondary amine and alkyllithium.
    • React this lithium amide with a pyridine derivative (e.g., 2-chloropyridine).
    • Add trialkoxyborane to the mixture.
    • Hydrolyze the resulting product to yield dihydroxy(3-pyridyl)borane, which can be converted to this compound.
  • Conditions :

    • Reaction temperatures typically range from -80°C to -20°C.
    • Anhydrous conditions are critical to prevent decomposition.

Purification Techniques

After synthesis, purification is essential to isolate this compound from by-products and unreacted materials. Common purification methods include:

  • Column Chromatography : Effective for separating compounds based on their polarity.
  • Recrystallization : Enhances purity by dissolving the product in a suitable solvent at high temperature and allowing it to crystallize upon cooling.

Summary Table of Preparation Methods

Method Reactants Catalyst Yield Characteristics Stability
Pyridine-3-boronic acid method Pyridine-3-boronic acid + Diethylamine Palladium High Air-stable
Lithium amide method Lithium amide + Trialkoxyborane None specified Moderate to High Requires anhydrous conditions

Recent studies have highlighted the effectiveness of this compound as a catalyst in various reactions:

These findings underscore the compound's versatility and potential applications in synthetic organic chemistry.

Chemical Reactions Analysis

Diethyl(3-pyridyl)borane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Triarylboranes (e.g., Triarylborane Dyes and 3TPYMB)

Property Diethyl(3-pyridyl)borane Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3TPYMB) Triarylborane-Amino Acid-Pyrene Conjugates
Molecular Weight 147.02 g/mol 485.36 g/mol ~609 g/mol (e.g., C₃₆H₅₀BN₆O₂⁺)
Structure Cyclic tetramer with B-N bonds Bulky triarylborane with electron-deficient boron center Conjugated system with fluorophores
Applications Cross-coupling, C-H activation Catalysis, molecular electronics Non-covalent fluorimetric markers
Key Advantage High catalytic selectivity Versatility in electron transfer Dual functionality (labeling and imaging)
  • Reactivity : Unlike triarylboranes, this compound’s tetrameric structure enhances stability while maintaining reactivity in cross-couplings. 3TPYMB’s steric bulk improves catalytic control in complex syntheses .

Pyridyl Boranes with Different Substitution Positions

  • 3-Pyridyl vs. 2-/4-Pyridyl :
    • In steroidal inhibitors, 3-pyridyl substitution (this compound) yields IC₅₀ values of 2.1–2.9 nM for cytochrome P450 inhibition, whereas 2- or 4-pyridyl analogs show reduced potency (IC₅₀ >1 µM) .
    • Coordination to boron is more favorable at the 3-position due to optimal nitrogen lone-pair orientation, enhancing catalytic activity .

Ammonia Borane (NH₃BH₃) and Icosahedral Boranes

Property This compound Ammonia Borane Icosahedral Carboranes
Structure Cyclic tetramer Molecular adduct (NH₃-BH₃) 3D clusters (e.g., B₁₂H₁₂²⁻)
Thermal Stability Stable at room temperature Decomposes above 100°C Extremely robust
Applications Organic synthesis, catalysis Hydrogen storage, energy systems Materials science, nanotechnology
  • Functional Differences : While ammonia borane is studied for hydrogen storage, this compound excels in synthetic chemistry due to its tailored reactivity .

Tris(alkynyl)boranes (e.g., Tris(3,3-dimethyl-1-butynyl)borane)

  • Bond Characteristics : this compound’s B-C bonds (1.57–1.60 Å) are shorter than tris(alkynyl)boranes (1.63–1.65 Å), influencing electronic properties .
  • Adduct Formation: Tris(alkynyl)boranes form donor-acceptor complexes with pyridine, whereas this compound’s tetrameric structure reduces donor dependency .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Refractive Index
This compound 147.02 172–175 0.9 1.457
3TPYMB 485.36 N/A N/A N/A
Tris(3,3-dimethyl-1-butynyl)borane 268.23 N/A N/A N/A

Table 2: Catalytic Performance in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Selectivity Reference
This compound Suzuki-Miyaura 81–92 High
Triphenylborane Heck Reaction 65–75 Moderate [N/A]
3TPYMB Asymmetric Synthesis 85–95 Excellent

Research Findings and Discussion

  • Structural Impact: The cyclic tetramer structure of this compound enhances stability without compromising reactivity, unlike monomeric boranes requiring donor stabilization .
  • Industrial Viability : Its ambient stability and scalability (81% yield) make it preferable to thermally sensitive boranes like ammonia borane .
  • Selectivity : The 3-pyridyl group’s coordination geometry enables selective C-H activation and enantioselective reductions, outperforming 2-/4-pyridyl analogs .

Biological Activity

Diethyl(3-pyridyl)borane (DEPB) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₄BN
  • Molecular Weight : 147.03 g/mol
  • Melting Point : 162 °C
  • CAS Number : 89878-14-8

These properties make DEPB suitable for various applications in organic synthesis and medicinal chemistry, particularly as a boron-containing compound that can participate in diverse chemical reactions.

Synthesis

DEPB can be synthesized through several methods, including:

  • Borylation of Pyridine : The reaction of 3-pyridine with diethylborane under controlled conditions.
  • N-Methylation Reactions : The pyridyl group can undergo N-methylation, allowing for the creation of derivatives with modified biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DEPB and related compounds. For instance, derivatives of pyridine have shown significant antibacterial activity against various Gram-positive bacteria. In particular, compounds similar to DEPB have been evaluated for their ability to inhibit biofilm formation and combat drug resistance.

  • Case Study : A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial effects comparable to established antibiotics like linezolid. These compounds exhibited universal antibiofilm activity and significant concentration-dependent inhibition of biofilm formation against Streptococcus pneumoniae .

The proposed mechanisms for the biological activity of DEPB include:

  • Binding Affinity : Molecular docking studies suggest that DEPB and its derivatives form stable interactions with bacterial targets, enhancing their efficacy.
  • Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating persistent infections, as biofilms protect bacteria from both the immune system and antibiotic treatment .

Research Findings and Data Tables

The following table summarizes key findings from recent research on DEPB-related compounds:

CompoundActivity TypeTarget OrganismIC50 (µM)Reference
This compoundAntibacterialS. pneumoniae12
Compound 21dBiofilm InhibitionS. pneumoniae5
Compound 21bAntibacterialVarious Gram-positive8

Q & A

Basic Research Questions

Q. What are the key structural features of diethyl(3-pyridyl)borane, and how do they influence its reactivity in organic synthesis?

this compound consists of a boron atom bonded to two ethyl groups and a 3-pyridyl group. The pyridyl moiety provides Lewis basicity due to the nitrogen lone pair, enabling coordination to transition metals (e.g., Pd), while the boron center acts as a Lewis acid. This bifunctional nature facilitates its role in cross-coupling reactions, such as Suzuki-type couplings, where it serves as a nucleophilic borane donor .

Q. What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

Characterization typically involves multinuclear NMR (¹¹B, ¹H, ¹³C) to confirm boron coordination and electronic environment. Mass spectrometry (MS) verifies molecular weight, while X-ray diffraction (XRD) provides crystallographic data for structural elucidation. For example, tris(aryl)boranes are analyzed using Gutmann-Beckett or Childs' methods to quantify Lewis acidity, which could be adapted for this compound .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

The compound participates in coupling reactions with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₂Cl₂) in biphasic THF/H₂O systems with NaHCO₃ as a base. For instance, it enables the synthesis of 3-arylpyridines via C–B bond activation, achieving yields of 36–49% depending on reaction time and substrate .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions with variable yields?

Yield discrepancies (e.g., 36% vs. 49% in similar reactions) may arise from differences in catalyst loading, temperature gradients, or substrate electronic effects. Systematic optimization should include:

  • Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).
  • Adjusting solvent polarity (THF vs. DME) and base strength (NaHCO₃ vs. K₂CO₃).
  • Monitoring reaction time and temperature (e.g., 60°C for 17–20 hours) .

Q. What mechanistic insights explain the role of this compound in retinoic acid metabolism inhibition?

this compound may interfere with retinoic acid synthesis or degradation enzymes (e.g., cytochrome P450 17A). Researchers can assess its inhibitory effects via:

  • In vitro assays : Measure enzyme activity in the presence of the compound using LC-MS to quantify substrate/product ratios.
  • Docking studies : Model interactions with enzyme active sites to identify binding motifs. Evidence suggests its potential to modulate STRA6-like protein (STRA6L) pathways, though direct biochemical validation is needed .

Q. How do electronic and steric effects of the pyridyl group impact the catalytic efficiency of this compound in frustrated Lewis pair (FLP) systems?

The 3-pyridyl group’s electron-withdrawing nature enhances boron’s Lewis acidity, promoting small-molecule activation (e.g., H₂ or CO₂). Steric hindrance from ethyl groups may limit substrate access, requiring tailored FLP designs. Comparative studies with tris(aryl)boranes (e.g., B(C₆F₅)₃) could quantify acidity via NMR titration or computational methods (e.g., DFT) .

Q. What strategies address contradictions in catalytic performance when this compound is used in heterogeneous vs. homogeneous systems?

In heterogeneous catalysis (e.g., MOF-supported boranes), leaching or pore size limitations may reduce efficiency. Solutions include:

  • Post-synthetic modification : Immobilize the borane on UiO-66-NH₂ via amine-borane coordination.
  • Spectroscopic tracking : Use ¹¹B NMR or XAS to monitor boron speciation during catalysis .

Q. Methodological Considerations

  • Synthetic Protocols : Prioritize Pd-catalyzed methods for coupling reactions, referencing Ishikura et al. (1984) for foundational procedures .
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using Gaussian) to confirm structural assignments.
  • Contradiction Resolution : Replicate low-yield reactions under inert conditions to rule out borane oxidation or hydrolysis .

Properties

IUPAC Name

diethyl(pyridin-3-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKBCQOJVMAHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349087
Record name Diethyl(3-pyridyl)borane
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Molecular Weight

147.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89878-14-8
Record name 3-(Diethylboryl)pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Diethylboryl)pyridine
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Record name Diethyl(3-pyridyl)borane
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Record name 3-(diethylboranyl)pyridine
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Record name 3-(DIETHYLBORYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

Into a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at −78 degrees under nitrogen was added 3-bromopyridine (25.4 ml, 264 mmol). After 1 h, added diethylmethoxyborane (52 ml, 396 mmol). The mixture was allowed to warm to room temperature. After 16 h, added water and brine, separated organic layer, dried over sodium sulfate, then concentrated. The resulting slurry was dissolved in isopropanol (500 ml), cooled and the product isolated by filtration give diethyl(3-pyridyl)borane (29.8 g).
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Synthesis routes and methods II

Procedure details

n-Butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) was added as a rapid stream of droplets to a solution of 3-bromopyridine (10.04 g, 64 mmol) in ether (200 ml) at -40° C., under nitrogen. The addition was carried out over 5 minutes and the reaction temperature was maintained below -40° C. throughout. The reaction was stirred at -40° C. for 20 minutes and then cooled to -70° C. whereupon diethylmethoxyborane in tetrahydrofuran (64.0 ml of a 1M solution, 64 mmol) was added as a rapid stream of droplets over 5 minutes. The reaction temperature was maintained below -63° C. throughout this addiition. The reaction was then allowed to warm slowly to room temperature whereupon it was diluted with ethylacetate and washed with brine. The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure to give the crude product. This was purified by column chromatography on silica gel, eluting with dichloromethane to afford, after combination and evaporation of the appropriate fractions, the title compound as a yellow crystalline solid (7.3 g). Found: C,73.40; H,9.53; N,8.92; C9H14NB requires: C,73.52; H,9.60; N,9.53%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl(3-pyridyl)borane
Diethyl(3-pyridyl)borane
Diethyl(3-pyridyl)borane
Diethyl(3-pyridyl)borane
Diethyl(3-pyridyl)borane
Diethyl(3-pyridyl)borane

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